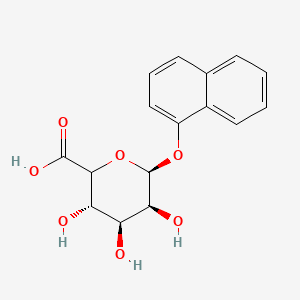
alpha-Naphthol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Naphthol glucuronide is a glucuronide conjugate of alpha-Naphthol, a derivative of naphthalene. This compound is formed through the process of glucuronidation, a biochemical reaction where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This compound is significant in various biochemical and pharmacological studies due to its role in the metabolism and detoxification of alpha-Naphthol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Naphthol glucuronide can be synthesized through the enzymatic glucuronidation of alpha-Naphthol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes expressed in microbial systems such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the glucuronide product is extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Naphthol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating alpha-Naphthol. This reaction is significant in the context of drug metabolism and detoxification .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out using beta-glucuronidase in a buffered solution at a pH of around 5.0. The reaction is often conducted at 37°C to replicate physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is alpha-Naphthol, which can further undergo various metabolic transformations, including oxidation to naphthoquinones .
Aplicaciones Científicas De Investigación
Alpha-Naphthol glucuronide is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It serves as a biomarker for exposure to naphthalene and its derivatives, aiding in the study of metabolic pathways and the assessment of environmental and occupational exposure . Additionally, it is used in the development of enzyme assays to measure the activity of UGTs and beta-glucuronidase .
Mecanismo De Acción
The primary mechanism of action of alpha-Naphthol glucuronide involves its role as a detoxification product. The glucuronidation process enhances the solubility of alpha-Naphthol, facilitating its excretion via urine and bile. The molecular targets include UGT enzymes that catalyze the glucuronidation reaction and beta-glucuronidase enzymes that hydrolyze the glucuronide conjugate .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Naphthol glucuronide: Similar to alpha-Naphthol glucuronide but derived from beta-Naphthol.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness
This compound is unique due to its specific formation from alpha-Naphthol and its role in the detoxification and excretion of naphthalene derivatives. Its study provides insights into the metabolic pathways of polycyclic aromatic hydrocarbons and their impact on human health .
Propiedades
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13-,14?,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-GBRSARRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














